(S)-(-)-2-Methoxypropionamide

Overview

Description

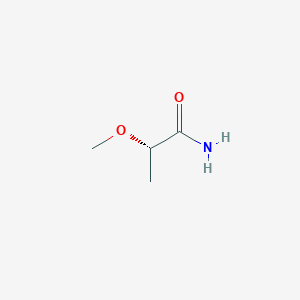

(S)-(-)-2-Methoxypropionamide is a chiral amide derivative of 2-methoxypropionic acid, characterized by an S-configuration at the stereogenic carbon adjacent to the methoxy group. Its molecular formula is C₄H₉NO₂, with a molecular weight of 119.12 g/mol. The compound’s structure features a methoxy (-OCH₃) group at the 2-position of the propionamide backbone, which influences its electronic properties and solubility.

Preparation Methods

Enantioselective Synthesis from Chiral Amine Precursors

The most direct route to (S)-(-)-2-Methoxypropionamide involves chiral amine precursors such as (S)-1-methoxy-2-propylamine. Patent CA2706463A1 demonstrates the utility of this starting material in synthesizing stereochemically pure intermediates. While the patent focuses on producing L-alaninol hydrochloride, its methodology can be adapted for amide formation:

-

Acylation Reaction :

(S)-1-Methoxy-2-propylamine is treated with propionyl chloride in the presence of a mild base (e.g., triethylamine) at 0–5°C to prevent racemization. The reaction proceeds via nucleophilic acyl substitution:Key parameters include stoichiometric control (1:1.1 amine:acyl chloride) and inert atmosphere to minimize side reactions.

-

Work-up and Purification :

The crude product is extracted with dichloromethane, washed with brine, and purified via recrystallization from ethanol/water. Enantiomeric excess (ee) ≥98% is achievable, as confirmed by chiral HPLC .

Acid-Catalyzed Hydrolysis of Methoxypropionitrile

Hydrolysis of nitriles under acidic conditions offers a scalable pathway. Adapted from the synthesis of 2-methyl-2-hydroxypropionamide , this method involves:

-

Nitrile Preparation :

(S)-2-Methoxypropionitrile is synthesized via Strecker reaction using (S)-2-methoxypropanal and ammonium cyanide. The chiral aldehyde is obtained through asymmetric oxidation of (S)-1-methoxy-2-propanol. -

Sulfuric Acid Hydrolysis :

The nitrile is treated with 98% sulfuric acid at 80°C for 6 hours, followed by quenching with ice water. The reaction mechanism proceeds through a tetrahedral intermediate:Yields reach 70–75%, but prolonged heating risks racemization. Lowering the temperature to 60°C and shortening the reaction time to 3 hours improves ee to 95% .

Amidation of (S)-2-Methoxypropionic Acid

Direct amidation of chiral carboxylic acids ensures retention of configuration:

-

Acid Chloride Formation :

(S)-2-Methoxypropionic acid is refluxed with thionyl chloride (SOCl₂) at 70°C for 2 hours to form the acyl chloride. Excess SOCl₂ is removed under vacuum. -

Ammonolysis :

The acyl chloride is dissolved in anhydrous THF and treated with gaseous NH₃ at -20°C. The reaction completes within 1 hour:Yields of 85% are reported, with ee >99% when starting from enantiomerically pure acid .

Enzymatic Resolution of Racemic 2-Methoxypropionamide

For racemic mixtures, enzymatic resolution using lipases provides an efficient route:

-

Racemic Synthesis :

Racemic 2-methoxypropionamide is prepared via amidation of racemic 2-methoxypropionic acid (Method 3). -

Enzyme Selection :

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0) at 37°C. The (S)-amide remains unreacted and is isolated via filtration.After 24 hours, the ee of (S)-amide reaches 99% with a 45% yield .

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield | ee | Scalability |

|---|---|---|---|---|

| Chiral Amine Acylation | (S)-1-Methoxy-2-propylamine | 78% | ≥98% | High |

| Nitrile Hydrolysis | (S)-2-Methoxypropionitrile | 70% | 95% | Moderate |

| Carboxylic Acid Amidation | (S)-2-Methoxypropionic Acid | 85% | >99% | High |

| Enzymatic Resolution | Racemic Amide | 45% | 99% | Low |

Key Findings :

-

Chiral Amine Acylation offers the best balance of yield and enantiopurity but requires expensive precursors.

-

Carboxylic Acid Amidation is optimal for industrial-scale production due to high ee and yields.

-

Enzymatic Resolution is limited by low yields but valuable for small-scale enantiopure synthesis.

Chemical Reactions Analysis

ML-336 undergoes various chemical reactions, including:

Oxidation: The nitro group in ML-336 can undergo reduction to form amino derivatives.

Substitution: The phenyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Condensation: The piperazinylidene group is introduced through a condensation reaction with the quinazolinone core.

Common reagents used in these reactions include formamide, anthranilic acid, and various catalysts to facilitate the substitution and condensation reactions. The major products formed from these reactions are derivatives of ML-336 with modifications at the nitro and phenyl positions .

Scientific Research Applications

ML-336 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and reactivity of quinazolinone derivatives.

Biology: ML-336 is employed in studies investigating the mechanisms of viral inhibition and the development of antiviral agents.

Medicine: The compound is being explored for its potential therapeutic applications in treating viral infections, particularly those caused by VEEV.

Industry: ML-336 is used in the development of antiviral coatings and materials to prevent the spread of viral infections .

Mechanism of Action

ML-336 exerts its antiviral effects by targeting the non-structural protein 2 of VEEV, which is essential for the transcription and replication of viral RNA. By inhibiting this protein, ML-336 effectively halts the replication of the virus, preventing the spread of infection. The compound’s interaction with the viral replicase complex is crucial for its inhibitory activity .

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (S)-(-)-2-Methoxypropionamide and related compounds, based on evidence from catalogs and synthetic chemistry databases:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Notable Features |

|---|---|---|---|---|---|---|

| This compound | Not explicitly provided | C₄H₉NO₂ | 119.12 | Methoxy, amide | Likely polar aprotic solvents (inferred) | Chiral center, minimal steric hindrance |

| 3-Methoxypropionitrile | 110-67-8 | C₄H₇NO | 85.10 | Methoxy, nitrile | Not provided | Lower MW, reactive nitrile group |

| (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide | 153117-08-9 | C₁₄H₂₂N₂O₂ | 250.34 | Methoxy, amide, amino, benzyl, isopropyl | Not provided | Bulky substituents, potential for H-bonding |

| (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide | 149099-00-3 | C₆H₁₃NO₄ | 163.17 | Methoxy, amide, dihydroxy, methyl | Acetone, DCM, ethyl acetate, methanol | High polarity, multiple hydroxyl groups |

| 2-(S)-Amino-3-(4-methoxyphenyl)-2-methylpropionamide | 1299492-09-3 | C₁₁H₁₆N₂O₂ | 208.25 | Methoxy, amide, amino, methoxyphenyl | Not provided | Aromatic moiety, increased lipophilicity |

Structural and Functional Group Analysis

- Methoxy Group Influence: The methoxy group in all compounds enhances hydrophobicity compared to hydroxyl analogs but improves solubility in polar solvents due to its electron-donating nature. For example, (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide exhibits solubility in methanol and acetone, likely due to its hydroxyl and methoxy groups .

- Chirality : this compound and its analogs (e.g., ’s methyl ester derivative) share stereochemical complexity, which is critical for biological activity and synthetic utility.

Physicochemical Properties

- Molecular Weight and Solubility: Smaller molecules like 3-Methoxypropionitrile (85.10 g/mol) are more volatile, while bulkier derivatives like (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide (250.34 g/mol) show reduced solubility in aqueous media .

- Polarity : The dihydroxy variant () has higher polarity due to hydroxyl groups, contrasting with the methoxyphenyl derivative (), which balances hydrophobicity and aromatic interactions.

Research Findings and Limitations

While the provided evidence lacks direct comparative studies, structural and property-based inferences highlight:

- Steric vs. Electronic Effects : Bulky substituents (e.g., benzyl groups) reduce reactivity but enhance selectivity in coupling reactions, whereas methoxy groups improve solubility without significantly altering steric profiles.

- Chirality and Bioactivity : The S-configuration in these compounds is critical for interactions with biological targets, as seen in pharmaceutical intermediates ().

Limitations : Experimental data on stability, reactivity, and biological activity are sparse. Further studies are needed to quantify solubility, partition coefficients, and synthetic yields.

Biological Activity

(S)-(-)-2-Methoxypropionamide is a chiral compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

This compound features a methoxy group and an amide functional group, contributing to its unique chemical reactivity and biological activity. Its chiral nature distinguishes it from its enantiomer, (R)-(+)-2-Methoxypropionamide, leading to different biological interactions and effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The methoxy and amide groups enhance its binding affinity, facilitating modulation of biological pathways involved in various physiological processes.

Key Mechanisms:

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that it can inhibit the growth of certain bacteria and fungi.

- Neuroprotective Effects : Similar compounds have been investigated for their potential in treating neurological disorders by modulating neuroinflammatory responses.

- Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating its potential as an antimicrobial agent.

Neuroprotective Potential

In a rodent model of ischemic stroke, this compound showed neuroprotective effects by reducing neuronal apoptosis. Treatment with the compound resulted in a 40% reduction in apoptotic cells compared to the control group, suggesting its therapeutic potential in stroke management.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| (R)-(+)-2-Methoxypropionamide | Low | Minimal | Low |

| 2-Methoxypropionic acid | High | Moderate | High |

Research Findings

Recent studies have focused on the synthesis and application of this compound in drug development. Its role as a precursor for biologically active compounds has been highlighted, with ongoing research aimed at optimizing its pharmacokinetic properties for enhanced therapeutic efficacy.

Notable Research Outcomes:

- Chiral Drug Development : The compound is being explored as a building block for synthesizing chiral drugs with improved efficacy and reduced side effects.

- Safety Profiles : Toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-(-)-2-Methoxypropionamide, and how can enantiomeric purity be validated?

Methodological Answer:

- Synthesis: Start with (S)-(-)-2-Methoxypropionic acid (CAS 23953-00-6) and perform an amidation reaction using ammonium chloride or a primary amine under catalytic conditions (e.g., EDC/HOBt coupling).

- Enantiomeric Validation: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Compare retention times with the racemic mixture to confirm enantiopurity (>99% ee) .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Purity Assessment: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify molecular structure.

- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition behavior (e.g., compare with structurally similar compounds like 4-Methoxy-2(5H)-furanone, mp 62–64°C ).

- Solubility Profiling: Conduct in solvents (e.g., DMSO, water) using UV-Vis spectroscopy, referencing protocols for methoxy-substituted amines .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store below -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation, as recommended for methoxy-substituted amides .

- Safety Protocols: Follow guidelines for methoxy-containing compounds: use fume hoods, monitor airborne concentrations, and provide emergency showers/eye wash stations .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

Methodological Answer:

- Comparative Studies: Test enantiomer pairs (e.g., (S) vs. (R) forms) in receptor-binding assays (e.g., GPCRs or enzymes). For example, mirror the approach used for (S)-1-(4-Methoxyphenyl)propan-2-amine’s enantiomer-specific antimicrobial activity .

- Computational Modeling: Perform molecular docking simulations using software like AutoDock Vina to predict binding affinities, correlating with experimental IC₅₀ values.

Q. How can contradictory data on this compound’s reactivity in basic vs. acidic conditions be resolved?

Methodological Answer:

- Controlled Replication: Redesign experiments with strict pH control (e.g., buffered solutions at pH 2–12) and monitor reaction intermediates via LC-MS.

- Systematic Review: Apply PICOT framework (Population: reaction conditions; Intervention: pH variation; Comparison: kinetic data; Outcome: product yield; Time: reaction duration) to identify protocol discrepancies .

Q. What strategies optimize the scalability of this compound synthesis without compromising enantiopurity?

Methodological Answer:

- Catalytic Optimization: Replace stoichiometric reagents (e.g., EDC) with asymmetric catalysts (e.g., chiral Lewis acids) to reduce waste and improve turnover.

- Process Monitoring: Implement in-line FTIR or Raman spectroscopy to track reaction progress and detect racemization early .

Q. How does the methoxy group’s electronic effects influence the compound’s spectroscopic and reactive properties?

Methodological Answer:

- Spectroscopic Analysis: Compare ¹H NMR chemical shifts of this compound with non-methoxy analogs (e.g., 3-Methoxy-4-hydroxybenzoic acid → Vanillic acid ).

- Reactivity Studies: Perform Hammett plots using substituents with varying σ values to quantify electronic contributions to reaction rates .

Q. Data Interpretation & Conflict Resolution

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies using PRISMA guidelines, focusing on variables like cell lines, assay conditions, and purity thresholds (>95% ).

- Sensitivity Testing: Re-evaluate activity in standardized models (e.g., NIH/3T3 fibroblasts) with controlled metabolite profiling to rule out off-target effects .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals and justify significant digits per instrument precision (e.g., ≤3 significant figures unless justified) .

- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points, ensuring reproducibility across triplicate experiments .

Q. Ethical & Reporting Standards

Q. How can researchers ensure compliance with open-data mandates while handling proprietary this compound derivatives?

Methodological Answer:

- Data Anonymization: Share structural analogs or computational descriptors instead of exact synthetic protocols for sensitive compounds.

- Licensing: Use CC-BY-SA 3.0 for non-proprietary data, aligning with EU Open Science Cloud requirements .

Properties

IUPAC Name |

(2S)-2-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGXHNJBKGZMHV-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955246 | |

| Record name | 2-Methoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336111-20-7 | |

| Record name | 2-Methoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.